molecular formula C10H9NO4 B1460029 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate CAS No. 57764-50-8

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B1460029
CAS No.: 57764-50-8
M. Wt: 207.18 g/mol
InChI Key: CZGDDLABXCFMQI-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique fused isoxazole ring, which contributes to its reactivity and biological activity. Its molecular formula is C10H9N1O4C_{10}H_{9}N_{1}O_{4}, with a molecular weight of approximately 209.19 g/mol. The presence of hydroxyl and carboxyl functional groups enhances its potential as a pharmacophore.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Anti-inflammatory Effects : It appears to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
  • Anticancer Properties : Isoxazole derivatives, including this compound, have shown promise as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Anti-inflammatoryInhibits enzymes in inflammatory pathways
AntimicrobialExhibits activity against bacterial and fungal pathogens
AnticancerActs as an HDAC inhibitor; induces apoptosis in cancer cells
Acetylcholinesterase InhibitionInhibits acetylcholinesterase, potentially enhancing neurotransmitter action

Case Studies

  • Anticancer Activity : A study evaluating various isoxazole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against melanoma (SKMEL-19) and colon (HCT-116) cancer cell lines. The most active compounds had IC50 values below 10 μM, indicating potent anticancer properties .
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGDDLABXCFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680914
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-50-8
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (2.43 mmol) was diluted with a solution of sulfuric acid (2.5 mL) in water (2.5 mL) and the resulting mixture was maintained at rt for 30 min. A solution of sodium nitrite (2.67 mmol) in water (2.5 ml) was added dropwise at 0° C. and the resulting mixture was maintained for 30 min at 0° C. This aqueous solution was added to a cold (0° C.) solution of copper (II) nitrate (149 mmol) in water (80 mL) and the reaction mixture was allowed to warm to rt. After 5 min., copper (I) oxide (2.78 mmol) was added to the mixture and the reaction mixture was maintained for 1 h at rt. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined organic layers were dried (magnesium sulfate) and concentrated to provide crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in 99% yield as a brown oil.
Quantity
2.43 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
149 mmol
Type
catalyst
Reaction Step Three
Quantity
2.78 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 3
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 4
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 5
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 6
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.